
Hsdvhk-NH2 (tfa)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsdvhk-NH2 (tfa) is a synthetic hexapeptide known for its role as an antagonist of the integrin αvβ3-vitronectin interaction. This compound has a high inhibitory concentration (IC50) of 1.74 pg/mL (2.414 pM) and is used primarily in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hsdvhk-NH2 (tfa) is synthesized through custom peptide synthesis techniques. The process involves the sequential addition of amino acids to form the hexapeptide chain. The reaction conditions typically include the use of solid-phase peptide synthesis (SPPS) methods, where the peptide is assembled on a resin support .
Industrial Production Methods
Industrial production of Hsdvhk-NH2 (tfa) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
Hsdvhk-NH2 (tfa) undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate)
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and substituted peptides with altered amino acid sequences .
Applications De Recherche Scientifique
Hsdvhk-NH2 (tfa) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.
Medicine: Explored for its potential therapeutic applications in inhibiting tumor growth and metastasis by targeting integrin αvβ3
Industry: Utilized in the development of new peptide-based drugs and diagnostic tools
Mécanisme D'action
Hsdvhk-NH2 (tfa) exerts its effects by binding to the integrin αvβ3 receptor, thereby inhibiting its interaction with vitronectin. This inhibition disrupts cell adhesion and migration processes, leading to reduced cell proliferation and induction of apoptosis. The molecular targets involved include the integrin αvβ3 receptor and downstream signaling pathways such as ERK1/2 and MEK .
Comparaison Avec Des Composés Similaires
Similar Compounds
RGD Peptides: These peptides also target integrin receptors but have different amino acid sequences.
Cyclo(RGDfV): A cyclic peptide that inhibits integrin αvβ3 with a different binding affinity.
Cilengitide: A well-known integrin αvβ3 antagonist used in clinical trials
Uniqueness
Hsdvhk-NH2 (tfa) is unique due to its specific hexapeptide sequence and high inhibitory concentration, making it a potent antagonist of the integrin αvβ3-vitronectin interaction. Its ability to induce apoptosis and inhibit cell proliferation sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C32H49F3N12O11 |
|---|---|
Poids moléculaire |
834.8 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H48N12O9.C2HF3O2/c1-15(2)24(30(51)40-20(8-17-11-35-14-37-17)27(48)38-19(25(33)46)5-3-4-6-31)42-28(49)21(9-23(44)45)39-29(50)22(12-43)41-26(47)18(32)7-16-10-34-13-36-16;3-2(4,5)1(6)7/h10-11,13-15,18-22,24,43H,3-9,12,31-32H2,1-2H3,(H2,33,46)(H,34,36)(H,35,37)(H,38,48)(H,39,50)(H,40,51)(H,41,47)(H,42,49)(H,44,45);(H,6,7)/t18-,19-,20-,21-,22-,24-;/m0./s1 |
Clé InChI |
NXLNTQABPGHCHK-JEBNABBPSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


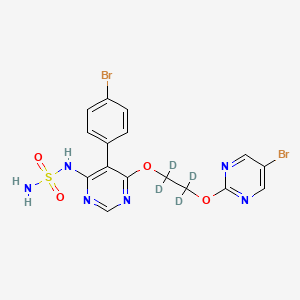

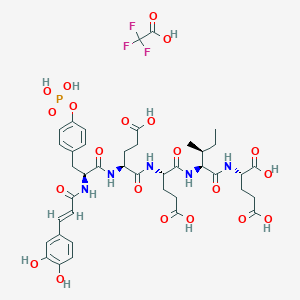
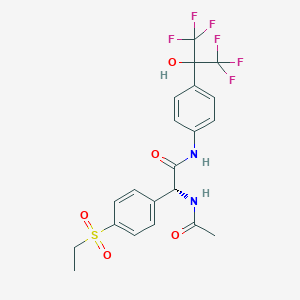

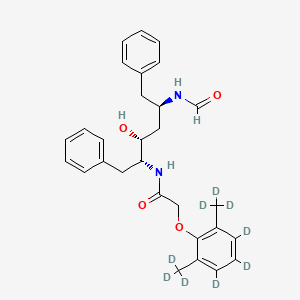
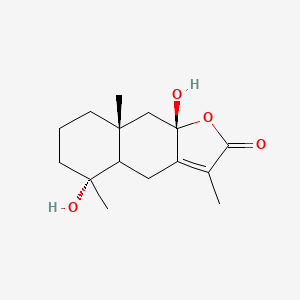

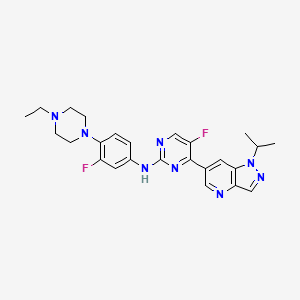
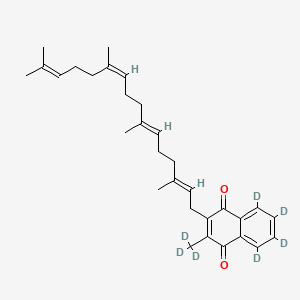
![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)
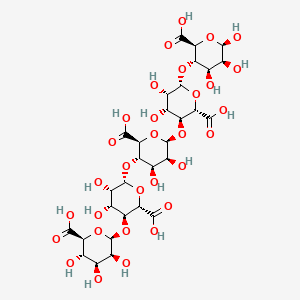
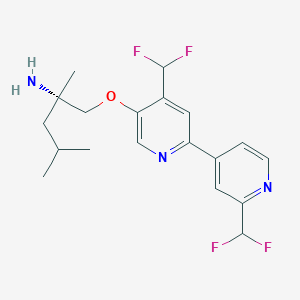
![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)
